Product packaging for Methyl 3-hydroxy-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 79068-31-8)

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No.: B1395604
CAS No.: 79068-31-8
M. Wt: 141.12 g/mol
InChI Key: WDPQPKMCONIREA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS No. 79068-31-8) is a heterocyclic compound featuring a pyrrole ring substituted with a hydroxyl group at position 3 and a methyl ester at position 2. Pyrrole derivatives are of significant interest in medicinal and synthetic chemistry due to their roles as bioactive scaffolds and intermediates. Its hydroxyl group enhances hydrogen-bonding capacity, while the ester moiety contributes to solubility in organic solvents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B1395604 Methyl 3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 79068-31-8

Properties

IUPAC Name

methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPQPKMCONIREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716162
Record name Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79068-31-8
Record name Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-1H-pyrrole-2-carboxylate
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Preparation Methods

Classical Synthetic Approaches

The synthesis of this compound typically involves multi-step procedures starting from pyrrole derivatives or pyrrole-2-carboxylates. The key steps include:

One reported approach begins with pyrrole-2-carbaldehyde or pyrrole-2-carboxylate derivatives, followed by selective hydroxylation at the 3-position and methyl ester formation via standard esterification techniques.

Hydroxylation Techniques

Selective hydroxylation at the 3-position of the pyrrole ring is a critical step. Common methods include:

  • Electrophilic substitution using hydroxylating agents under controlled conditions.
  • Use of halogenated intermediates (e.g., 3-chloro or 3-fluoro pyrrole derivatives) followed by nucleophilic substitution with hydroxide ions to yield the 3-hydroxy derivative.

A practical example involves chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS) at low temperatures, followed by chromatographic separation and conversion to hydroxy derivatives.

Esterification and Methylation

The methyl ester group at the 2-position can be introduced by:

  • Direct esterification of 3-hydroxy-1H-pyrrole-2-carboxylic acid using methanol in the presence of acid catalysts.
  • Transesterification reactions starting from other esters or acid derivatives.

Lipase-catalyzed transesterification has been reported for related pyrrole esters, where methyl 1H-pyrrole-2-carboxylate reacts with alcohols under mild conditions to afford the corresponding esters.

Alternative Synthetic Routes

Some alternative methods involve:

  • Starting from malic acid derivatives and methylamine, followed by ring closure reactions to form pyrrole-like intermediates, which upon reduction yield hydroxy-substituted pyrrole carboxylates.
  • Use of Friedel–Crafts acylation and subsequent chlorination steps to build pyrrole intermediates that can be further modified.

These methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and inert atmosphere to maximize yield and purity.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield (%) Notes
Hydroxylation at 3-position Electrophilic substitution via halogenated intermediates N-chlorosuccinimide, low temperature (0°C) ~60 Requires chromatographic purification
Esterification Acid-catalyzed esterification with methanol Methanol, acid catalyst (e.g., H2SO4) High Standard esterification procedure
Transesterification Enzyme-catalyzed reaction with alcohols Lipase, toluene, molecular sieves, 40°C Moderate Mild conditions, selective ester formation
Ring closure from malic acid Multi-step synthesis involving ring closure and reduction Malic acid, methylamine, reducing agents Variable Complex, suitable for large scale

Detailed Research Findings and Analysis

  • Selectivity and Yield: Hydroxylation via halogenated intermediates provides moderate yields (~60%) but requires careful purification due to formation of side products.
  • Reaction Conditions: Esterification is straightforward but sensitive to moisture and requires acid catalysts; enzymatic transesterification offers milder conditions and selectivity but may have lower throughput.
  • Scalability: Ring closure methods starting from malic acid and methylamine are promising for industrial-scale synthesis due to the availability of starting materials and the robustness of the reactions under inert atmospheres.
  • Purification: Crystallization from solvents like dichloromethane or ethyl acetate is commonly used to isolate pure products after reaction completion.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3-oxo-1H-pyrrole-2-carboxylate.

    Reduction: 3-hydroxy-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by modulating cellular pathways involved in proliferation and apoptosis. For instance, it has shown promise in targeting non-receptor tyrosine kinases, which are crucial in cancer signaling pathways .
  • Neuroprotective Properties : Research indicates that it may serve as a lead compound for developing drugs aimed at oxidative stress-related conditions, such as neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound acts as an important building block:

  • Synthesis of Heterocycles : It is utilized as an intermediate for synthesizing more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
  • Functionalization Reactions : The compound can undergo various reactions such as oxidation and reduction, leading to the formation of derivatives with enhanced biological or chemical properties .

Material Science

The compound has potential applications in materials science:

  • Electronic Materials : Its unique electronic properties make it suitable for developing materials with specific electronic or optical characteristics. Research is ongoing into its use in organic electronics and photonic devices .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may inhibit tumor growth through apoptosis induction.

Case Study 2: Synthesis of Novel Derivatives

In another study, researchers demonstrated the synthesis of novel derivatives from this compound via functionalization reactions. These derivatives exhibited enhanced antimicrobial activity compared to the parent compound, highlighting the utility of this pyrrole derivative in drug discovery.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of a target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The structural analogues of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (MHPC) include pyrrole carboxylates and hydroxy-substituted heterocycles. Key comparisons are summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Similarity Score Key Properties
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate 113602-62-3 C₇H₉NO₃ 155.15 g/mol -OH (C3), -COOCH₃ (C2), -CH₃ (N1) 0.59 Enhanced steric hindrance at N1 reduces hydrogen-bonding potential .
Ethyl 3-methyl-1H-pyrrole-2-carboxylate 3284-47-7 C₈H₁₁NO₂ 153.18 g/mol -CH₃ (C3), -COOCH₂CH₃ (C2) 0.91 Higher lipophilicity due to ethyl ester; lower polarity than MHPC .
Ethyl 3-formyl-1H-pyrrole-2-carboxylate 36131-43-8 C₈H₉NO₃ 167.16 g/mol -CHO (C3), -COOCH₂CH₃ (C2) 0.96 Formyl group enhances electrophilicity, enabling nucleophilic additions .
5-Hydroxyindole-2-carboxylic acid 40047-23-2 C₉H₇NO₃ 177.16 g/mol -OH (C5), -COOH (C2) on indole scaffold 0.60 Broader conjugation system; acidic carboxyl group increases water solubility .

Mechanistic Insights

  • Hydrogen-Bonding vs. Steric Effects : The hydroxyl group in MHPC facilitates intermolecular interactions, as seen in crystallization studies using SHELX software . In contrast, N-methylated analogues (e.g., Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate) show reduced crystallinity due to steric hindrance .
  • Electron-Donating Effects : Substituents like -OH and -COOCH₃ influence electron density distribution. For example, Ethyl 3-formyl-1H-pyrrole-2-carboxylate’s formyl group withdraws electron density, making the pyrrole ring more electrophilic for cycloaddition reactions .

Research Findings and Data

Table 1: Key Physicochemical Properties

Property MHPC Ethyl 3-methyl-1H-pyrrole-2-carboxylate Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Molecular Weight 155.15 g/mol 153.18 g/mol 155.15 g/mol
log S (Solubility) -1.8 -1.5 -2.1
Hydrogen Bond Donors 1 (-OH) 0 1 (-OH)
TPSA (Topological Polar Surface Area) 66.8 Ų 52.3 Ų 66.8 Ų

Biological Activity

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (Py-2-C) is a compound that has garnered attention due to its significant biological activities. This article explores its mechanisms of action, interactions with biological systems, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

This compound features a pyrrole ring with a hydroxyl group at the 3-position and a carboxylate ester at the 2-position. This unique arrangement contributes to its reactivity and biological properties. The molecular formula is C7H9NO3C_7H_9NO_3, with a molecular weight of approximately 155.15 g/mol.

The primary target of this compound is a non-receptor tyrosine kinase, which plays a crucial role in signal transduction pathways associated with various cellular functions. The compound interacts with the enol site of 3-deoxy-D-glucose, leading to the formation of an enamino diketone. Subsequent intramolecular cyclization results in a dihydropyrrole structure that undergoes dehydration to yield the final product.

Biochemical Interactions

This compound exhibits interactions with various enzymes and proteins, influencing their activity and function. Notably, it can bind to active sites of enzymes, modulating their catalytic activities through competitive inhibition or allosteric effects. Additionally, it forms hydrogen bonds with proteins, affecting their conformation and stability.

Cellular Effects

The compound significantly influences cell signaling pathways, gene expression, and metabolic processes. It has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering metabolite levels and overall metabolic flux within cells. Furthermore, it impacts cellular signaling by interacting with signaling proteins, which can lead to changes in downstream effects critical for cellular functions.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In cell-based assays against various cancer cell lines, it demonstrated promising activity by influencing pathways related to cell proliferation and apoptosis. Its structural characteristics allow it to interact selectively with biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have also explored the potential antimicrobial properties of this compound. For instance, related compounds in the pyrrole family have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that this compound might exhibit similar effects .

Case Studies and Research Findings

Study Findings
Study on Antitumor ActivityThis compound showed significant cytotoxicity against several cancer cell lines, indicating its potential as an antitumor agent.
Interaction with EnzymesThe compound was found to inhibit key enzymes involved in metabolic pathways, suggesting its role in metabolic regulation.
Antimicrobial PropertiesRelated pyrrole derivatives displayed potent anti-TB activity; thus, further studies are warranted for this compound's efficacy against similar pathogens .

Q & A

Q. What are the standard synthetic routes for Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification or substitution reactions. For example, ethyl pyrrole carboxylate derivatives are prepared using trichloroacetyl chloride intermediates under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM). Reaction optimization involves adjusting parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents. Yields can vary significantly (e.g., 43–48% for ethyl pyrrole carboxylates in ), and purification often employs column chromatography or recrystallization . Key characterization methods include 1^1H/13^13C NMR (e.g., δ 161.6 ppm for ester carbonyls) and HRMS to confirm molecular ions .

Q. How is the antioxidant activity of this compound evaluated experimentally?

Antioxidant activity is assessed via radical quenching assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Experimental protocols involve measuring the compound’s ability to donate hydrogen atoms or electrons, monitored spectrophotometrically at 517 nm. For this compound, studies compare its quenching rate constants (kk) with other antioxidants (e.g., 3-hydroxythiophene-2-carboxylic acid) to determine relative efficacy. Reaction conditions (e.g., solvent, pH, and temperature) must be standardized to ensure reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., hydroxyl protons at δ 9.31 ppm in ). 13^13C NMR confirms carbonyl (δ 161–165 ppm) and aromatic carbons.
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formulas (e.g., [M+H]+^+ at m/z 260.1287 in ).
  • IR Spectroscopy : Detects functional groups (e.g., O–H stretches at 3200–3500 cm1^{-1}, ester C=O at ~1700 cm1^{-1}).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound derivatives?

Discrepancies in tautomeric forms or substituent positions (e.g., hydroxyl vs. keto groups) can be resolved via single-crystal X-ray diffraction. Software like SHELXL refines structures using experimental intensity data, while ORTEP-III generates thermal ellipsoid diagrams to visualize atomic positions and bond lengths. Validation tools (e.g., PLATON) check for errors in symmetry or occupancy, critical for publications . For example, SHELXL’s robust refinement algorithms handle twinned crystals or high-resolution data, reducing RintR_{\text{int}} values below 0.05 .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Low yields often arise from side reactions (e.g., ester hydrolysis or pyrrole ring decomposition). Mitigation strategies include:

  • Protecting Groups : Temporarily block reactive hydroxyl groups with silyl ethers (e.g., TBSCl) during esterification.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate acyl transfer reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., from 48 hours to 30 minutes) .

Q. How does computational modeling predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the hydroxyl group’s electron-donating effect increases reactivity at the pyrrole C-4 position. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced binding affinity .

Methodological Guidance

  • Synthesis Troubleshooting : If crystallization fails, switch solvents (e.g., hexane/EtOAC) or use seeding techniques.
  • Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag outliers in bond angles/thermal parameters .
  • Biological Assays : Include positive controls (e.g., ascorbic acid) in antioxidant studies to calibrate activity thresholds .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 2
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

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